molecular formula C17H12FNO4 B7596001 (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid

(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid

Cat. No. B7596001
M. Wt: 313.28 g/mol
InChI Key: QRILPICDYUIUCJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ML352 and is a potent inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the biosynthesis of pro-inflammatory molecules.

Mechanism of Action

The mechanism of action of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves the inhibition of the enzyme 15-LOX-1. This enzyme is involved in the biosynthesis of pro-inflammatory molecules such as leukotrienes and lipoxins. By inhibiting this enzyme, the production of these molecules is reduced, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound is a potent inhibitor of 15-LOX-1, with an IC50 value in the low nanomolar range. In vivo studies have also shown that this compound can reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the key advantages of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is its high potency as an inhibitor of 15-LOX-1. This makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid. One area of interest is in the development of novel anti-inflammatory agents based on this compound. Another area of interest is in the study of the role of 15-LOX-1 in disease, and the potential therapeutic applications of inhibiting this enzyme. Additionally, further optimization of the synthesis of this compound could lead to improved yields and purity, making it more accessible for research purposes.

Synthesis Methods

The synthesis of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves several steps. One of the key steps is the formation of the isoindolinone intermediate, which is then coupled with the appropriate aryl Grignard reagent to yield the final product. The synthesis of this compound has been reported in several research articles, and the process has been optimized to yield high purity and yield.

Scientific Research Applications

(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the key areas of research has been in the development of novel anti-inflammatory agents. The inhibition of 15-LOX-1 by this compound has been shown to reduce the production of pro-inflammatory molecules, which can lead to a reduction in inflammation.

properties

IUPAC Name

(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c18-11-7-5-10(6-8-11)14(9-15(20)21)19-16(22)12-3-1-2-4-13(12)17(19)23/h1-8,14H,9H2,(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRILPICDYUIUCJ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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